Cas no 899753-96-9 (1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxamide, 1-[(4-fluorophenyl)methyl]-1,2-dihydro-N-(2-methoxy-4-nitrophenyl)-2-oxo-
- 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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- インチ: 1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25)
- InChIKey: CBKHBXMMQVJJAL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC2=CC=C(F)C=C2)C=CC=C1C(NC1=CC=C([N+]([O-])=O)C=C1OC)=O
1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Life Chemicals | F2743-0310-2μmol |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-50mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-1mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-20μmol |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-15mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-5mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-20mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-10mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-30mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2743-0310-2mg |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
899753-96-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
Introduction to 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 899753-96-9)
The compound 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899753-96-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and diverse functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenyl moiety and a 2-methoxy-4-nitrophenyl substituent contributes to its unique chemical properties, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those belonging to the pyridine family. Pyridine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, with its 2-oxo-1,2-dihydropyridine core structure, is no exception. This core motif is often associated with molecules that exhibit significant pharmacological effects, making it a focal point for researchers seeking to develop novel therapeutic agents.
The synthesis of 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 4-fluorophenyl group at the C1 position and the 2-methoxy-4-nitrophenyl group at the N position is critical for achieving the desired molecular architecture. This careful arrangement of functional groups not only enhances the compound's solubility and bioavailability but also influences its interactions with biological targets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The pyridine ring serves as a versatile scaffold that can be modified further to create derivatives with enhanced pharmacological properties. For instance, researchers have explored the use of such intermediates in the development of kinase inhibitors, which are crucial in treating various forms of cancer. The nitro and methoxy groups present in this compound can be readily converted into other functional moieties, such as amines or amides, which are frequently employed in drug design.
The biological activity of 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been the subject of extensive studies. Preliminary experiments have suggested that this compound exhibits notable inhibitory effects on certain enzymes implicated in inflammatory responses. The fluorine atom at the 4-position of the phenyl ring is particularly noteworthy, as it can modulate electron density and influence binding affinity to biological targets. This feature has been exploited in the design of drugs that require precise interactions with specific proteins or enzymes.
In addition to its potential therapeutic applications, this compound has also been investigated for its role in chemical biology research. The ability to modify its structure allows scientists to probe various biological pathways and understand how different functional groups contribute to overall activity. Such studies are essential for developing rational drug design strategies that leverage structural information to predict and enhance biological outcomes.
The synthetic methodologies employed in producing this compound have been refined over several years, reflecting the growing sophistication of organic chemistry techniques. Advanced catalytic processes and asymmetric synthesis have enabled researchers to achieve high yields and enantiopurity, which are critical for pharmaceutical applications. These advancements not only streamline production but also reduce costs associated with purification and isolation.
The future prospects for 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are vast. As our understanding of molecular interactions continues to evolve, new opportunities for therapeutic intervention will emerge. Collaborative efforts between chemists and biologists are essential for translating laboratory findings into clinical applications that benefit patients worldwide. The compound's unique structure and promising biological profile make it a cornerstone in ongoing research aimed at discovering novel treatments for complex diseases.
In conclusion, the compound identified as CAS No. 899753-96-9, specifically named as 1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, represents a significant contribution to pharmaceutical chemistry. Its intricate structure, characterized by key functional groups such as the 4-fluorophenyl, 2-methoxy-4-nitrophenyl, and 2-oxo-1,2-dihydropyridine, offers immense potential for further development. As research progresses, this molecule is poised to play a pivotal role in advancing therapeutic strategies across multiple medical disciplines.
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